rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6
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Overview
Description
rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6: is a synthetic compound with the molecular formula C24H24D6O5 and a molecular weight of 380.51 g/mol . This compound is often used in scientific research due to its unique chemical properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 typically involves multiple steps, including the esterification of 2-Ethenyl-4,6-dimethoxy-benzoic acid with 1-Methyl-5-oxo-9-decen-1-ol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in labeling experiments to trace metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethenyl-4,6-dimethoxy-benzoic Acid: Shares the benzoic acid core but lacks the ester group.
1-Methyl-5-oxo-9-decen-1-yl Ester: Similar ester structure but without the benzoic acid moiety.
Uniqueness: rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification .
Properties
CAS No. |
1246819-89-5 |
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Molecular Formula |
C22H30O5 |
Molecular Weight |
380.514 |
IUPAC Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3/i3D3,11D2,16D |
InChI Key |
QWDNEGNCWJHTQE-KYLWONQVSA-N |
SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1C=C)OC)OC |
Synonyms |
2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6; |
Origin of Product |
United States |
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